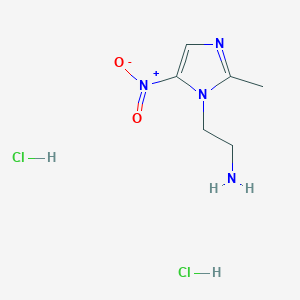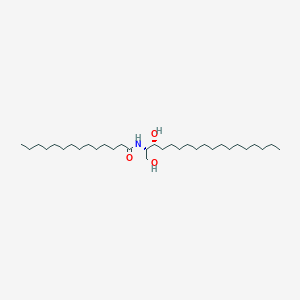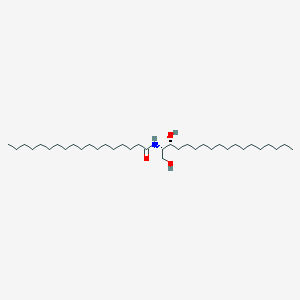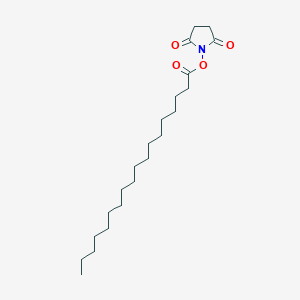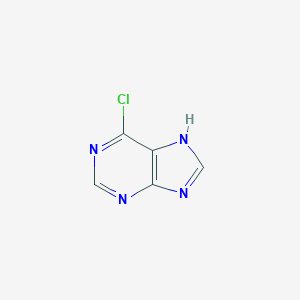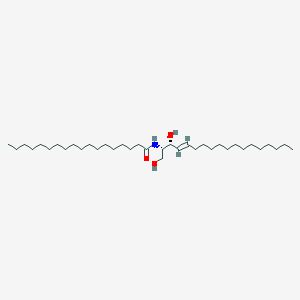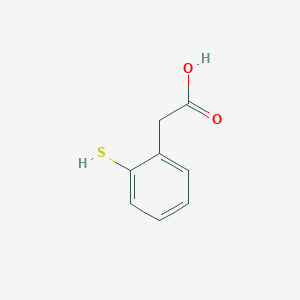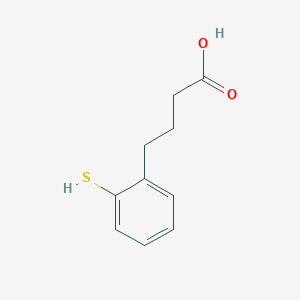![molecular formula C33H42O18 B014521 [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate CAS No. 67310-53-6](/img/structure/B14521.png)
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Complex organic molecules, like the one specified, often involve intricate synthesis methods and detailed structural analyses to elucidate their properties and potential applications in fields like medicinal chemistry and material science.
Synthesis Analysis
Synthesis of complex molecules typically involves multi-step organic reactions, employing strategies like cyclocondensation, which has been utilized in creating tricyclic products from reactions between specific precursors and ethyl diazoacetate, indicating the potential complexity and variety of reactions involved in synthesizing similar compounds (Mara, Singh, Thomas, & Williams, 1982).
Molecular Structure Analysis
X-ray crystallography is a pivotal technique for determining the molecular structure of complex organic compounds, providing insights into their three-dimensional arrangement and potential for interaction with biological targets or material properties (Mao, Hu, Wang, Du, & Xu, 2015).
Chemical Reactions and Properties
The chemical reactivity of such complex molecules can be explored through various organic reactions, including acylation, reduction, and cycloaddition, to modify or understand the functional groups' behavior in the compound's structure (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).
Physical Properties Analysis
The study of physical properties, such as solubility, melting point, and crystalline structure, is essential for understanding the compound's behavior under different conditions and its suitability for various applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could be relevant, although specific studies on the compound were not found in this search.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity with other chemical agents, and stability under various conditions, can be analyzed using spectroscopic methods like NMR, IR, and MS to understand the compound's functional groups and potential chemical interactions (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
Aplicaciones Científicas De Investigación
Solubility Studies and Application in Solvent Systems
Research involving compounds with similar structural features often explores their solubility and interaction with solvents. For instance, the study on the solubility of various saccharides in ethanol-water solutions highlights the impact of molecular structure on solubility behaviors, which is crucial for pharmaceutical formulation and chemical synthesis processes (Gong et al., 2012). Such research could provide foundational knowledge for applying complex compounds in solvent systems, enhancing drug delivery mechanisms, or optimizing chemical reactions.
Synthetic Methodologies and Novel Molecule Creation
The synthesis of new sugar imine molecules, as detailed by Majed Jari Mohammed et al. (2020), showcases the innovation in creating molecules with potential therapeutic or material science applications. This study demonstrates the versatility of click chemistry and other synthetic strategies in constructing complex molecules, which could be relevant for synthesizing derivatives of the target compound for research purposes (Majed Jari Mohammed et al., 2020).
Molecular Interactions and Characterization
Understanding the interactions and structural characterizations of complex molecules informs their potential applications. For example, studies on the densities and viscosities of sugar alcohol aqueous solutions provide insight into molecular interactions in solution, which is crucial for the formulation of compounds in medical and industrial applications (Zhu et al., 2010).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions or applications for the compound.
Please note that the availability of this information can vary depending on the compound . For a specific compound, it’s best to consult the relevant scientific literature or databases. I hope this general outline is helpful! If you have any other questions, feel free to ask.
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O18/c1-16(34)41-14-24-26(44-18(3)36)28(45-19(4)37)31(48-22(7)40)33(50-24)51-27-25(15-42-17(2)35)49-32(43-13-23-11-9-8-10-12-23)30(47-21(6)39)29(27)46-20(5)38/h8-12,24-33H,13-15H2,1-7H3/t24-,25-,26+,27-,28+,29+,30-,31-,32-,33+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMTWMBGISDBOQ-LZWHNZSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

